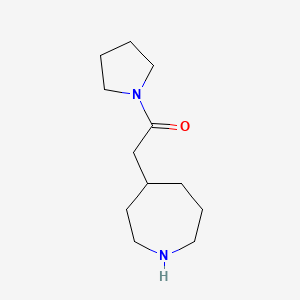
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features both azepane and pyrrolidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the formation of the azepane and pyrrolidine rings followed by their coupling. Common synthetic routes may include:
Cyclization reactions: to form the azepane ring.
Reductive amination: or to introduce the pyrrolidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalytic hydrogenation: for ring formation.
Continuous flow reactors: to improve reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may:
Bind to specific receptors: or enzymes, altering their activity.
Modulate signaling pathways: involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one: Similar structure but with a piperidine ring.
2-(Morpholin-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one: Contains a morpholine ring instead of azepane.
Uniqueness
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of the azepane ring, which may impart different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
2-(azepan-4-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H22N2O/c15-12(14-8-1-2-9-14)10-11-4-3-6-13-7-5-11/h11,13H,1-10H2 |
InChI Key |
LCVZDXWQCIJGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CCCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


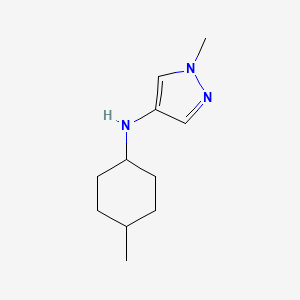
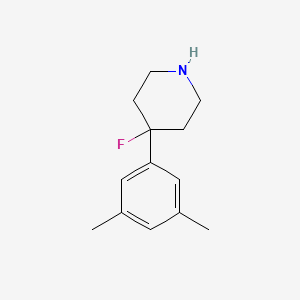
amine](/img/structure/B13242408.png)
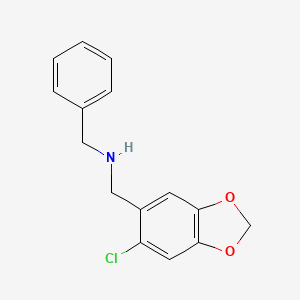
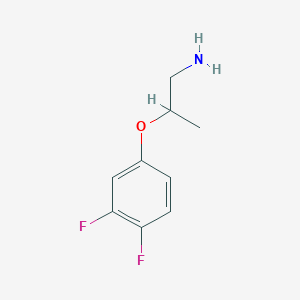
![2-[(2,4-Dichlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B13242429.png)
![2-Ethyl-7-hydroxy-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13242433.png)
![2-{[3-(Methylamino)phenyl]methoxy}acetic acid](/img/structure/B13242448.png)
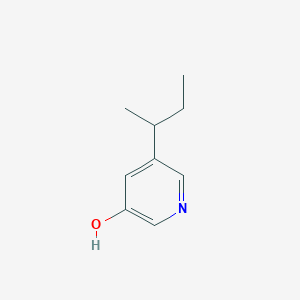

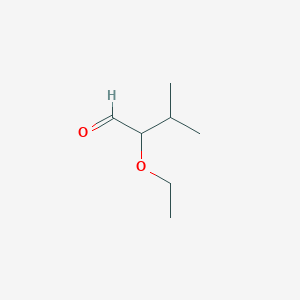
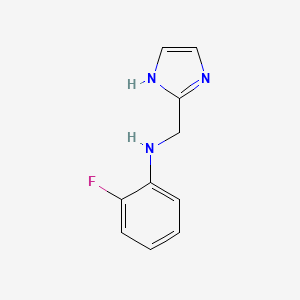
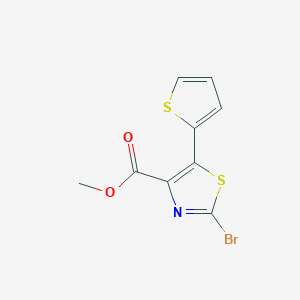
![7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13242486.png)
